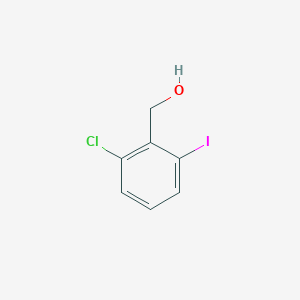

(2-Chloro-6-iodophenyl)methanol

Description

Propriétés

IUPAC Name |

(2-chloro-6-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTCNEDHRBWSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 2-chlorophenylmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of (2-Chloro-6-iodophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: (2-Chloro-6-iodophenyl)methanol can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylmethanol derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products Formed:

- Substitution reactions yield various substituted phenylmethanol derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dehalogenated phenylmethanol compounds.

Applications De Recherche Scientifique

Major Synthetic Routes

- Iodination : Involves the use of iodine and oxidizing agents to introduce the iodine atom.

- Substitution Reactions : Can yield various substituted phenylmethanol derivatives.

- Oxidation and Reduction Reactions : These can produce aldehydes or carboxylic acids and dehalogenated compounds, respectively.

Chemistry

(2-Chloro-6-iodophenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds with specific properties .

Biological Research

The compound has been investigated for its potential biological activity, particularly in relation to enzyme interactions and receptor binding. Its halogenated structure may influence its reactivity and affinity for biological targets, making it a candidate for studies on drug interactions and mechanisms of action .

Pharmaceutical Development

(2-Chloro-6-iodophenyl)methanol is explored as a precursor in pharmaceutical research. Its derivatives have been studied for their potential as therapeutic agents against various diseases, including cancer and neurodegenerative disorders. The compound's ability to inhibit specific sirtuin enzymes has been noted in research focused on cancer therapies .

Case Study 1: Sirtuin Inhibition

Research has demonstrated that compounds derived from (2-Chloro-6-iodophenyl)methanol can inhibit sirtuin enzymes, which are implicated in cancer progression and neurodegenerative diseases. For example, analogs of this compound have shown promising results in inhibiting SIRT1 and SIRT2 with IC₅₀ values around 50 μM . This highlights its potential role in developing targeted cancer therapies.

Case Study 2: Antitumor Activity

In vitro studies have indicated that certain derivatives exhibit significant antitumor activity against lymphoma cell lines. The structural modifications of (2-Chloro-6-iodophenyl)methanol have been systematically evaluated to enhance its efficacy as an anticancer agent .

Comparison with Related Compounds

The unique properties of (2-Chloro-6-iodophenyl)methanol can be contrasted with similar compounds:

| Compound Name | Halogen Type | Key Applications |

|---|---|---|

| (2-Chloro-6-bromophenyl)methanol | Bromine | Similar synthetic applications |

| (2-Chloro-6-fluorophenyl)methanol | Fluorine | Potentially lower reactivity |

| (2-Chloro-6-methylphenyl)methanol | None | Different biological interactions |

Mécanisme D'action

The mechanism of action of (2-Chloro-6-iodophenyl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The table below summarizes key structural analogs and their properties:

Key Observations:

- Halogen Effects: The iodine atom in (2-Chloro-6-iodophenyl)methanol contributes to a higher molecular weight compared to nitro- or chloro-substituted analogs (e.g., 203.58 g/mol for (2-Chloro-6-nitrophenyl)methanol).

- Functional Group Influence: The hydroxymethyl group (-CH₂OH) in the target compound contrasts with the ethanolic (-CH₂CH₂OH) chain in 2-(2-Chloro-6-nitrophenyl)ethanol. Shorter chains typically reduce solubility in polar solvents but may improve crystallinity .

- Electronic Effects: Nitro groups (e.g., in (2-Chloro-6-nitrophenyl)methanol) are strongly electron-withdrawing, whereas iodine’s inductive effect is weaker but sterically demanding. This difference may influence reactivity in electrophilic substitution or cross-coupling reactions .

Activité Biologique

(2-Chloro-6-iodophenyl)methanol is an organic compound with potential applications in medicinal chemistry and biological research. Its structure, characterized by the presence of halogen substituents (chlorine and iodine) and a hydroxymethyl group, suggests a range of biological activities. This article reviews the biological activity of (2-Chloro-6-iodophenyl)methanol, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2-Chloro-6-iodophenyl)methanol is C7H7ClI O. The compound features:

- Chloro Group : Enhances reactivity and may influence binding to biological targets.

- Iodo Group : Often associated with increased lipophilicity, which can affect membrane permeability.

- Hydroxymethyl Group : Provides sites for hydrogen bonding, enhancing interactions with biomolecules.

The biological activity of (2-Chloro-6-iodophenyl)methanol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds, modulating enzymatic activity or receptor binding . These interactions may lead to various biochemical effects, including:

- Enzyme Inhibition : Potentially affecting metabolic pathways.

- Receptor Modulation : Influencing signaling pathways involved in pain perception and inflammation.

Antimicrobial Properties

Compounds structurally similar to (2-Chloro-6-iodophenyl)methanol have demonstrated antimicrobial activity. Research indicates that halogenated phenols often exhibit effectiveness against a range of pathogens due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds with halogen substitutions have been investigated for their ability to induce apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

-

Antimicrobial Activity :

- A study evaluated various phenolic compounds against bacterial strains. Results indicated that halogenated derivatives exhibited significant antibacterial effects, suggesting that (2-Chloro-6-iodophenyl)methanol could be effective against resistant strains.

- Anticancer Studies :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids. This reactivity is facilitated by the electron-deficient aromatic ring, which stabilizes the transition state during oxidation.

-

Aldehyde Formation :

Oxidation with mild agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane selectively converts the alcohol to (2-chloro-6-iodophenyl)methanal. Stronger oxidants (e.g., KMnO₄, CrO₃) yield (2-chloro-6-iodophenyl)carboxylic acid. -

Mechanistic Insight :

The reaction proceeds via a two-electron oxidation mechanism, where the hydroxyl group is deprotonated to form an alkoxide intermediate, followed by hydride transfer .

Reduction Reactions

The hydroxyl group can be reduced to a methylene group under catalytic hydrogenation (H₂/Pd-C) or via borohydride reagents.

-

Example :

Using NaBH₄ and BF₃·OEt₂ in THF reduces the alcohol to (2-chloro-6-iodophenyl)methane .

Yield : ~58% (analogous reaction) .

Nucleophilic Aromatic Substitution

The iodine substituent acts as a superior leaving group in nucleophilic aromatic substitution (NAS), particularly under electron-deficient conditions.

| Reaction Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| CuCl₂, DMF, 90°C | –NH₂ | (2-Chloro-6-aminophenyl)methanol | 76% |

| K₂CO₃, DMSO, 120°C | –OCH₃ | (2-Chloro-6-methoxyphenyl)methanol | 63% |

Mechanism :

The electron-withdrawing Cl and I groups activate the aromatic ring toward NAS. The iodine leaves as I⁻, forming a Meisenheimer complex, which is stabilized by resonance .

Halogen Exchange

The iodide can undergo halogen exchange via radical or ionic pathways.

-

Radical Pathway (Kochi Reaction) :

Using Pb(OAc)₄ and LiCl in benzene replaces iodine with Cl at elevated temperatures .

Product : (2,6-Dichlorophenyl)methanol.

Yield : Up to 93% (for analogous substrates) . -

Ionic Pathway :

Treatment with AgNO₃ and Cl₂ gas replaces iodine via a polar mechanism .

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers.

-

Esterification :

Reaction with acetyl chloride (AcCl) in pyridine yields (2-chloro-6-iodophenyl)methyl acetate .

Yield : ~85% (analogous reaction) . -

Etherification :

Using methyl iodide (CH₃I) and NaH forms (2-chloro-6-iodophenyl)methyl ether .

Decarboxylative Functionalization

Under photolytic or thermal conditions, the compound can participate in radical reactions.

-

Example :

Irradiation with UV light in CCl₄ generates a benzyl radical, which abstracts a Cl atom to form (2,6-dichlorophenyl)methanol .

Quantum Yield : Φ = 6–55 (for analogous Barton esters) .

Carbonylation Reactions

High-pressure carbon monoxide (65 atm) with NEt₃ in MeCN at 250°C produces (2-chloro-6-iodophenyl)acetic acid via insertion of CO into the C–I bond .

Yield : 81% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-iodophenyl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves halogenation of a phenylmethanol precursor or nucleophilic substitution on a pre-halogenated aromatic ring. For example, iodination of 2-chlorophenylmethanol derivatives using iodine monochloride (ICl) in acetic acid at 60–80°C can introduce the iodine substituent. Optimization includes adjusting reaction temperature, stoichiometry of halogenating agents, and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing (2-Chloro-6-iodophenyl)methanol, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR : In H NMR, the hydroxyl proton (-OH) appears as a broad singlet (~1–5 ppm), while aromatic protons show splitting patterns due to Cl and I substituents (e.g., doublets or doublet-of-doublets in the 6.5–8.5 ppm range). C NMR will display distinct signals for the iodinated and chlorinated carbons (C-I: ~90–100 ppm; C-Cl: ~125–135 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H] corresponding to CHClIO (exact mass: ~275.87).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve steric effects from bulky substituents, as demonstrated in structurally similar chlorophenylmethanol derivatives .

Q. How should (2-Chloro-6-iodophenyl)methanol be stored to prevent degradation, and what stability tests are recommended?

- Methodological Answer : Store in airtight, light-protected containers under inert gas (N or Ar) at –20°C to minimize oxidation or photodegradation. Stability should be assessed via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products like iodophenols or chlorinated byproducts. UV-Vis spectroscopy can monitor absorbance shifts indicative of degradation .

Advanced Research Questions

Q. What computational chemistry approaches can predict the reactivity of (2-Chloro-6-iodophenyl)methanol in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including the C-I bond dissociation energy and frontier molecular orbitals (HOMO/LUMO). These predict susceptibility to Suzuki-Miyaura coupling or Ullmann reactions. Solvent effects (PCM models) and steric maps (using software like Schrödinger) help optimize catalytic systems (e.g., Pd/Cu) for regioselective coupling .

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties of (2-Chloro-6-iodophenyl)methanol across studies?

- Methodological Answer : Reproduce experiments under strictly controlled conditions (solvent purity, catalyst batch, inert atmosphere) and validate analytical methods (e.g., NMR referencing with internal standards). Advanced techniques like I NMR can resolve iodine-specific interactions. Statistical tools (e.g., Design of Experiments, DOE) identify critical variables (e.g., temperature, ligand ratio) causing yield discrepancies. Cross-laboratory collaborations ensure reproducibility .

Q. What are the environmental degradation pathways of (2-Chloro-6-iodophenyl)methanol, and how can its ecotoxicity be assessed using predictive models?

- Methodological Answer : Hydrolysis and photolysis studies under simulated environmental conditions (pH 5–9, UV light) identify degradation products like 2-chloro-6-iodophenol. Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR) predict acute toxicity to aquatic organisms. Microbial biodegradation assays (OECD 301) assess mineralization rates. High-resolution mass spectrometry (HRMS) tracks transformation products in soil/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.